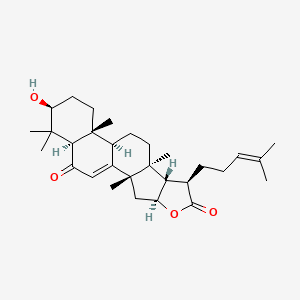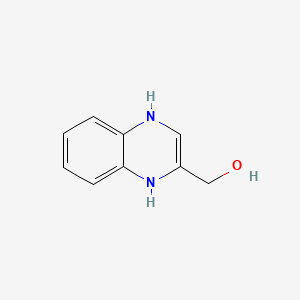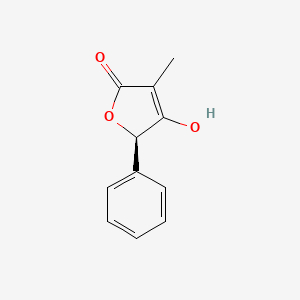
Meliasenin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meliasenin B is a triterpenoid compound isolated from the seeds of the plant Melia azedarach. This compound belongs to the class of tetranortriterpenoids, which are known for their complex molecular structures and diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects on cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Meliasenin B typically involves the extraction from natural sources, specifically the seeds of Melia azedarach. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC).
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification. Research is ongoing to develop more efficient synthetic routes and scalable production methods.
Analyse Des Réactions Chimiques
Types of Reactions: Meliasenin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Meliasenin B has shown potential in various scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Medicine: Potential therapeutic applications due to its anti-cancer and anti-inflammatory properties.
Industry: Limited industrial applications currently, but ongoing research may expand its use in pharmaceuticals and other fields.
Mécanisme D'action
Meliasenin B is part of the tetranortriterpenoid family, which includes compounds such as sendanolactone, hydroxykulactone, and cinamodiol . These compounds share similar structural features, including the presence of a tetranortriterpenoid skeleton and various functional groups. this compound is unique due to its specific configuration and the presence of a γ-lactone ring, which may contribute to its distinct biological activities .
Comparaison Avec Des Composés Similaires
- Sendanolactone
- Hydroxykulactone
- Cinamodiol
Propriétés
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,16S,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23+,24-,25+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAIHNVLSQWBW-SQAWLGPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How was Meliasenin B identified in Toosendan Fructus, and what other similar compounds were found?
A2: Researchers used a combination of advanced techniques to isolate and identify this compound within Toosendan Fructus []. Initially, they employed a rapid screening method utilizing fluorescein diacetate-labeled HepG2 cells and fluorescence automatic microscopy to pinpoint potentially toxic compounds. This led to the identification of five components exhibiting significant toxicity. To further analyze these components, they employed LC-MS(n), a powerful analytical technique that separates and identifies molecules based on their mass-to-charge ratios. This process led to the tentative identification of ten compounds, two of which contained this compound. Alongside this compound, two other compounds, Trichilinin D and 1-O-tigloyl-1-O-debenzoylohchinal, were also isolated, characterized, and found to exhibit dose-dependent toxicity towards HepG2 cells []. This suggests that the hepatotoxic effects observed from Toosendan Fructus could be attributed to the synergistic action of multiple compounds, including this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-cyano-3-hydroxy-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B1174359.png)

